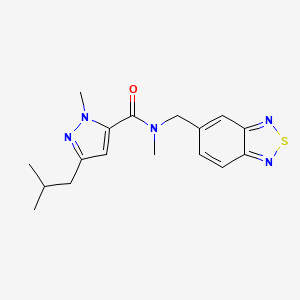

![molecular formula C19H20ClNO2 B5525759 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5525759.png)

1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline (CDPTQ) is a synthetic compound that belongs to the class of tetrahydroquinolines. It has been extensively studied for its potential applications in scientific research, particularly in the fields of medicine and pharmacology. CDPTQ has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.

Aplicaciones Científicas De Investigación

Synthesis and Evaluation as PET Tracers

One application involves the synthesis and evaluation of derivatives for potential use as positron emission tomography (PET) tracers. For instance, a compound closely related to "1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline" was synthesized and labeled with carbon-11 and tritium. This derivative was evaluated as a potential ligand for in vivo imaging of AMPA receptors using PET. Although it showed good initial brain uptake in rats, rapid clearance and relatively homogenous distribution rendered it unsuitable as an in vivo PET imaging agent for AMPA receptors (Årstad et al., 2006).

Chemistry and Reactivity Studies

Research on the chemistry and reactivity of 1,2,3,4-tetrahydroquinoline derivatives explores novel synthetic pathways and the potential for creating complex molecular structures. A study detailed the cyclization of specific anilines to yield 6-substituted-2,2-dimethyl-1,2-dihydroquinolines. This work demonstrates the versatility of these compounds in organic synthesis, highlighting their potential as intermediates in the production of more complex molecules (Williamson & Ward, 2005).

Therapeutic Potential

The therapeutic potential of 1,2,3,4-tetrahydroquinoline derivatives has also been explored. Specifically, derivatives have been investigated for their non-competitive antagonism of AMPA receptors, with potential implications for epilepsy treatment. For example, a derivative was tested in a genetic animal model of absence epilepsy, showing that combining it with ethosuximide could significantly increase the efficacy of the anti-absence drug, suggesting a novel approach to controlling absence seizures in patients (Russo et al., 2008).

Improving Drug Properties

Efforts to improve the water solubility of these compounds for therapeutic use have led to complexation with beta-cyclodextrin. This approach significantly enhanced the solubility of a potent non-competitive AMPA receptor antagonist, illustrating a strategy to overcome one of the major challenges in drug formulation and delivery (Stancanelli et al., 2008).

Safety and Hazards

Propiedades

IUPAC Name |

2-(4-chloro-3,5-dimethylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO2/c1-13-10-16(11-14(2)19(13)20)23-12-18(22)21-9-5-7-15-6-3-4-8-17(15)21/h3-4,6,8,10-11H,5,7,9,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBAASFZTYUPFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OCC(=O)N2CCCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-3-(2,3-difluoro-6-methoxybenzyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5525682.png)

![4-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5525684.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methoxyphenyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5525688.png)

![N'-[4-(dimethylamino)benzylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5525691.png)

![1-[2-(2-chlorophenoxy)propanoyl]-3-methylpiperidine](/img/structure/B5525694.png)

![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5525719.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B5525739.png)

![methyl 4-[(2-methoxy-5-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5525764.png)

![[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5525778.png)

![3-({[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5525780.png)